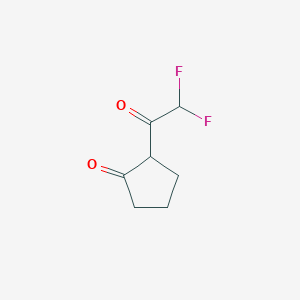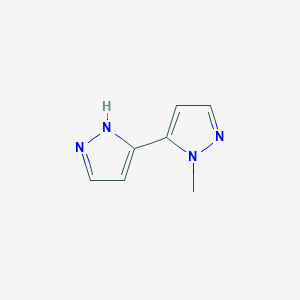
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is an organic compound featuring a pyrazole core with nitro and trifluoromethyl substitutions. These structural elements impart unique chemical properties and potential for diverse applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole typically involves multi-step organic reactions starting from commercially available or easily synthesized pyrazole derivatives. Key steps may include:
Nitration: of the pyrazole ring to introduce the nitro group.
Alkylation: to add the trifluoromethylated pyrazole moiety.
Reactions often occur in polar aprotic solvents under controlled temperatures to ensure high yields.
Industrial Production Methods: While specific industrial methods are proprietary, typical large-scale production may involve:
Continuous flow synthesis to improve efficiency and scalability.
Utilization of robust catalysts to streamline multi-step processes.
Implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is reactive under various conditions, enabling:
Oxidation: and reduction reactions.
Nucleophilic substitutions: , particularly at electrophilic sites.
Formation of azo compounds via coupling reactions.
Common Reagents and Conditions: Reagents like nitric acid for nitration, trifluoromethyl iodide for trifluoromethylation, and catalytic hydrogenation for reduction are frequently used. Conditions often involve inert atmospheres and controlled temperatures.
Major Products: Depending on the reaction, products can include reduced derivatives, substituted pyrazoles, and coupled azo compounds.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole finds applications in:
Chemistry: : As an intermediate for the synthesis of complex molecules.
Biology: : Studied for potential biochemical interactions and biological activities.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of agrochemicals and specialty materials.
Wirkmechanismus
This compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways: : Modulates biochemical pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other nitro and trifluoromethyl-substituted pyrazoles, this compound:
Exhibits unique reactivity due to the combination of functional groups.
May offer superior biological activities or industrial applications.
Similar compounds include 4-Nitro-1-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole and 4-Nitro-1-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole.
Hope this deep dive sparks some new ideas or questions for you!
Eigenschaften
IUPAC Name |
1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5O2/c10-9(11,12)8-1-2-15(14-8)3-4-16-6-7(5-13-16)17(18)19/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHSBINPTBPZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785267.png)
![methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785272.png)

![3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B7785279.png)


![ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate](/img/structure/B7785305.png)



![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile](/img/structure/B7785340.png)
![Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7785363.png)
![Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7785367.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B7785371.png)
